IM3829 has been shown to enhance the radiosensitivity of lung cancer cells in vitro and in vivo []. Its mechanism of action involves the inhibition of Nuclear factor-erythroid 2-related factor 2 (Nrf2) activity []. Nrf2 is a transcription factor that regulates the expression of antioxidant and phase II drug-metabolizing enzymes, which are often overexpressed in non-small cell lung cancer (NSCLC) and contribute to radioresistance. By inhibiting Nrf2, IM3829 reduces the antioxidant capacity of cancer cells, making them more susceptible to the damaging effects of radiation therapy.
The primary application of IM3829 explored in the provided research is its potential as a radiosensitizer in cancer treatment, specifically for NSCLC []. It has been shown to increase the efficacy of radiotherapy by inhibiting Nrf2 activity in lung cancer cells, leading to increased cell death in response to radiation [].
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4